Cas no 843620-87-1 ((6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid)

(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid is a synthetic coumarin derivative with a chloro-substituted aromatic ring and a propyl side chain at the 4-position, further functionalized with an oxyacetic acid moiety at the 7-position. This structure imparts unique reactivity and potential biological activity, making it a valuable intermediate in pharmaceutical and agrochemical research. Its chloro and oxyacetic acid groups enhance electrophilic properties, facilitating further derivatization. The compound’s well-defined molecular framework allows for precise modifications in drug discovery, particularly in developing enzyme inhibitors or bioactive agents. High purity and stability under standard conditions ensure consistent performance in synthetic applications. Its structural features suggest utility in probing structure-activity relationships in medicinal chemistry.
(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid structure
843620-87-1 structure
商品名:(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid
CAS番号:843620-87-1
MF:C14H13ClO5
メガワット:296.703023672104
MDL:MFCD03848266
CID:4717378
PubChem ID:937695

(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid 化学的及び物理的性質

名前と識別子

    • [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
    • 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
    • STK716455
    • 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetic acid
    • acetic acid, [(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]-
    • (6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid
    • MDL: MFCD03848266
    • インチ: 1S/C14H13ClO5/c1-2-3-8-4-14(18)20-11-6-12(19-7-13(16)17)10(15)5-9(8)11/h4-6H,2-3,7H2,1H3,(H,16,17)
    • InChIKey: ASLWLYZPCBDGRV-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC2=C(C=1)C(=CC(=O)O2)CCC)OCC(=O)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 420
  • トポロジー分子極性表面積: 72.8

(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB417137-500 mg
[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
843620-87-1
500MG
€165.80 2023-02-19
Enamine
EN300-302855-1g
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
843620-87-1
1g
$956.0 2023-09-06
Enamine
EN300-302855-2.5g
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
843620-87-1 95.0%
2.5g
$1874.0 2025-03-19
Enamine
EN300-302855-1.0g
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
843620-87-1 95.0%
1.0g
$956.0 2025-03-19
Enamine
EN300-302855-0.1g
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
843620-87-1 95.0%
0.1g
$331.0 2025-03-19
Enamine
EN300-302855-5.0g
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
843620-87-1 95.0%
5.0g
$2774.0 2025-03-19
abcr
AB417137-500mg
[(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid; .
843620-87-1
500mg
€173.00 2025-02-21
OTAVAchemicals
1090061-500MG
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
843620-87-1 95%
500MG
$150 2023-07-08
OTAVAchemicals
1090061-1G
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
843620-87-1 95%
1G
$200 2023-07-08
Enamine
EN300-302855-5g
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
843620-87-1
5g
$2774.0 2023-09-06

(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid 関連文献

(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acidに関する追加情報

Introduction to (6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic Acid (CAS No. 843620-87-1)

(6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid, identified by its CAS number 843620-87-1, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its chromen core structure, has garnered attention due to its potential biological activities and structural versatility, making it a valuable scaffold for the development of novel therapeutic agents.

The chromen scaffold, a derivative of coumarin, is well-documented for its wide range of biological properties, including anti-inflammatory, antimicrobial, and antioxidant effects. The specific substitution pattern in (6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid introduces unique functional groups that enhance its pharmacological profile. The presence of a chloro group at the 6-position and an oxyacetic acid moiety at the 7-position contributes to its reactivity and interaction with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of chromen derivatives. Studies have demonstrated that modifications in the chromen core can significantly alter its biological activity. For instance, the introduction of an oxyacetic acid group can enhance binding affinity to specific enzymes and receptors, leading to improved therapeutic efficacy. This compound has been investigated for its potential role in modulating inflammatory pathways, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease.

One of the most compelling aspects of (6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid is its ability to interact with various biological targets. The oxyacetic acid moiety is known to exhibit inhibitory effects on certain enzymes involved in metabolic pathways. This makes it a promising candidate for the development of drugs targeting metabolic disorders such as diabetes and obesity. Additionally, the chloro group enhances lipophilicity, facilitating better cell membrane penetration and increasing bioavailability.

Recent preclinical studies have highlighted the anti-inflammatory properties of this compound. Researchers have observed significant reductions in pro-inflammatory cytokine levels in animal models treated with (6-Chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid. These findings suggest that it may serve as a lead compound for developing novel anti-inflammatory drugs with fewer side effects compared to existing therapies. The compound's mechanism of action involves inhibiting key pro-inflammatory signaling pathways, thereby reducing inflammation and associated symptoms.

The structural versatility of (6-Chloro-2-oxo-4-propyl-2H-chromen-7-ylyl)oxyacetic acid also allows for further chemical modifications to optimize its pharmacological properties. Researchers are exploring various derivatives to enhance potency, selectivity, and pharmacokinetic profiles. These modifications aim to improve drug-like characteristics such as solubility, stability, and metabolic clearance. The compound's flexibility in structure-function relationships makes it an attractive candidate for medicinal chemistry campaigns.

In conclusion, (6-Chloro-2 oxo -4 propyl -2H -chromen -7 yl)oxyacetic acid (CAS No. 84362087 1) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a promising candidate for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and explore its potential in treating various diseases.

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